molecular formula C21H33NO B5240821 1-{2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}PIPERIDINE

1-{2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}PIPERIDINE

Cat. No.: B5240821
M. Wt: 315.5 g/mol
InChI Key: UFMQWLIDSQXQNS-UHFFFAOYSA-N
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Description

1-{2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}PIPERIDINE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a piperidine ring attached to an oxane ring, which is further substituted with a phenyl group and an isopropyl group.

Preparation Methods

The synthesis of 1-{2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}PIPERIDINE involves several steps:

    Synthetic Routes: The preparation typically starts with the formation of the oxane ring, followed by the introduction of the phenyl and isopropyl groups. The final step involves the attachment of the piperidine ring.

    Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and the use of automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

1-{2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}PIPERIDINE undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures and pressures to optimize yield.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted derivatives of the original compound.

Scientific Research Applications

1-{2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}PIPERIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-{2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}PIPERIDINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: These interactions can trigger various biochemical pathways, resulting in physiological effects. The exact pathways depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-{2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}PIPERIDINE can be compared with other similar compounds:

    Similar Compounds: Compounds such as this compound derivatives, other piperidine-based compounds, and oxane ring-containing molecules.

Properties

IUPAC Name

1-[2-(4-phenyl-2-propan-2-yloxan-4-yl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO/c1-18(2)20-17-21(12-16-23-20,19-9-5-3-6-10-19)11-15-22-13-7-4-8-14-22/h3,5-6,9-10,18,20H,4,7-8,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMQWLIDSQXQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)(CCN2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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